molecular formula C25H25N3O4 B3604937 1,3-DIBENZYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIAZINANE

1,3-DIBENZYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIAZINANE

Cat. No.: B3604937
M. Wt: 431.5 g/mol
InChI Key: FZTVVKPNQZSUBU-UHFFFAOYSA-N
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Description

1,3-DIBENZYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIAZINANE is a complex organic compound that features a diazinane ring substituted with benzyl groups and a nitrobenzodioxole moiety

Properties

IUPAC Name

1,3-dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)-1,3-diazinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c29-28(30)22-15-24-23(31-18-32-24)14-21(22)25-26(16-19-8-3-1-4-9-19)12-7-13-27(25)17-20-10-5-2-6-11-20/h1-6,8-11,14-15,25H,7,12-13,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTVVKPNQZSUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N(C1)CC2=CC=CC=C2)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIBENZYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIAZINANE typically involves multi-step organic reactions. A common approach might include:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate diamines with aldehydes or ketones.

    Introduction of benzyl groups: Benzylation reactions using benzyl halides in the presence of a base.

    Attachment of the nitrobenzodioxole moiety: This step might involve nitration reactions followed by cyclization to form the benzodioxole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,3-DIBENZYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIAZINANE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The benzyl groups can be removed through hydrogenolysis.

    Substitution: The diazinane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

1,3-DIBENZYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIAZINANE may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design.

    Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials.

    Biology: Studying its interactions with biological macromolecules.

    Industry: Potential use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could play a role in redox reactions, while the diazinane ring might interact with biological targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibenzyl-2-(2H-1,3-benzodioxol-5-yl)-1,3-diazine: Lacks the nitro group, which might affect its reactivity and applications.

    1,3-Dibenzyl-2-(6-methoxy-2H-1,3-benzodioxol-5-yl)-1,3-diazine: Contains a methoxy group instead of a nitro group, potentially altering its electronic properties.

Uniqueness

The presence of the nitro group in 1,3-DIBENZYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIAZINANE makes it unique compared to similar compounds, as it can participate in specific redox reactions and may have distinct biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-DIBENZYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIAZINANE
Reactant of Route 2
1,3-DIBENZYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1,3-DIAZINANE

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